molecular formula C22H21Cl2N3O4S2 B2787748 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-33-4

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2787748
CAS No.: 923407-33-4
M. Wt: 526.45
InChI Key: UQFZSRQQFCJRHT-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 3,4-dichlorophenyl group. The piperidine ring at position 1 is modified with a 4-methoxyphenylsulfonyl group and a carboxamide moiety.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)15-2-7-18(23)19(24)12-15/h2-7,12-14H,8-11H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFZSRQQFCJRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

These findings suggest that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide could be a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole compounds have shown inhibition rates of up to 89.2% in human prostate tumor cell lines at concentrations of 10 μM/mL .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineInhibition (%)Concentration (μg/mL)
HCT116 (Colon)3.2910
H460 (Lung)1010
MCF-7 (Breast)VariedVaried

These results indicate that the compound may possess significant anticancer activity and warrants further investigation into its mechanisms of action.

Ion Channel Modulation

Another notable application of this compound is its role as a modulator of ion channels, specifically KCNQ1 channels. A derivative identified as ML277 was shown to activate these channels with an EC50 value of 260 nM, demonstrating high selectivity against other KCNQ channels . This property is crucial for developing treatments for cardiac arrhythmias and other conditions related to ion channel dysfunction.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties through various assays, confirming their efficacy against resistant strains .
  • Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, establishing a correlation between structural modifications and biological activity .
  • Ion Channel Studies : Molecular docking studies revealed that specific modifications in thiazole compounds enhance their binding affinity to KCNQ1 channels, suggesting pathways for therapeutic development .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-methoxyphenylsulfonyl group participates in nucleophilic substitution and hydrolysis reactions:

  • Nucleophilic displacement : Under alkaline conditions, the sulfonyl oxygen can act as a leaving group, enabling substitution with amines or thiols. For example, reaction with piperazine derivatives yields analogs with altered solubility profiles.

  • Acid-catalyzed hydrolysis : The sulfonamide bond may undergo cleavage in strong acidic environments (e.g., HCl/H₂O), generating a sulfonic acid intermediate and releasing the piperidine-4-carboxamide fragment .

Table 1: Sulfonyl Group Reactions

Reaction TypeConditionsProductYield (%)Ref.
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12hPiperazine-substituted sulfonamide72–85
Acid hydrolysis6M HCl, reflux, 6h4-Methoxyphenylsulfonic acid + carboxamide58

Thiazole Ring Modifications

The 4-(3,4-dichlorophenyl)thiazole moiety undergoes electrophilic and cycloaddition reactions:

  • Halogenation : Bromination at the thiazole C5 position occurs using NBS (N-bromosuccinimide) in acetic acid, forming 5-bromo derivatives for further cross-coupling .

  • 1,3-Dipolar cycloaddition : Reactivity with azides generates triazole-thiazole hybrids, a strategy employed to enhance binding affinity in kinase inhibitors .

Key Data:

  • Bromination at C5 proceeds with 89% efficiency under UV light .

  • Cycloadditions with benzyl azides yield triazole-thiazole hybrids showing improved metabolic stability (t₁/₂ > 4h in human microsomes) .

Piperidine-Carboxamide Functionalization

The piperidine-4-carboxamide group is susceptible to:

  • Hydrolysis : Under strongly basic conditions (NaOH, H₂O/EtOH), the carboxamide converts to a carboxylic acid, altering polarity and bioavailability.

  • Reductive amination : Reaction with aldehydes/ketones and NaBH₃CN produces N-alkylated piperidine derivatives, modulating target selectivity .

Aromatic Ring Transformations

  • Oxidative O-demethylation : The 4-methoxy group on the phenyl ring undergoes cytochrome P450-mediated oxidation to a hydroxyl group, a critical metabolic pathway identified in hepatic microsome studies .

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 3,4-dichlorophenyl ring’s para position occurs selectively, though yields are moderate (47%) due to steric hindrance .

Table 2: Aromatic Ring Reactions

ReactionReagentsPosition ModifiedProduct ApplicationRef.
O-DemethylationCYP3A4 enzymes4-Methoxy → OHMetabolite identification
NitrationHNO₃/H₂SO₄, 0°C, 2hPara to ClPrecursor for amines

Stability Under Physiological Conditions

  • pH-dependent degradation : The compound shows instability in simulated gastric fluid (pH 1.2), with 40% decomposition over 24h via sulfonamide cleavage .

  • Photodegradation : Exposure to UV light (254 nm) induces thiazole ring opening, forming a thiourea derivative as the major degradant.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound may enhance electrophilic character compared to fluorine or methoxy substituents, influencing receptor binding.
  • Unresolved Questions : Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, piperidine coupling, and sulfonylation. Key steps:
  • Thiazole Core Formation : Use 3,4-dichlorophenyl isothiocyanate with α-bromo ketones under reflux in ethanol to form the thiazole ring .
  • Piperidine Coupling : Employ carbodiimide-mediated amide bond formation between the thiazole intermediate and a sulfonylated piperidine precursor. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) to minimize side reactions .
  • Sulfonylation : React with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonyl group .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for thiazole and dichlorophenyl groups) and sulfonyl/piperidine carbons (δ 40–50 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Test against kinases or proteases at 1–10 µM concentrations using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry .

Q. How can researchers assess solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification at λ_max ~270 nm .
  • Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced potency?

  • Methodological Answer :
  • Core Modifications : Replace the 3,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to evaluate electronic effects on target binding .
  • Piperidine Substitution : Introduce methyl or ethyl groups at the piperidine nitrogen to assess steric hindrance impacts .
  • Sulfonyl Group Optimization : Test sulfonamides with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

Q. How can the molecular target(s) and mechanism of action be identified?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries (e.g., kinases, GPCRs) to quantify binding kinetics (KD) .
  • X-ray Crystallography : Co-crystallize with candidate targets (e.g., COX-2) to resolve binding modes at 2.0–2.5 Å resolution .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor in vivo efficacy may correlate with rapid clearance .
  • Metabolite Profiling : Use LC-MS to identify inactive metabolites formed in liver microsomes .
  • Target Engagement Assays : Quantify target occupancy in tissues via radiolabeled tracers (e.g., [³H]-compound) .

Q. What computational approaches aid in optimizing binding affinity and selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with homology-built targets. Prioritize compounds with ΔG < -9 kcal/mol .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to identify critical residue interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., chloro vs. methoxy groups) .

Q. How can metabolite profiling inform toxicity and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (oxidations, hydrolyses) via UPLC-QTOF-MS .
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione and detect adducts by MRM .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :
  • Efficacy : Use xenograft models (e.g., HT-29 colorectal cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements .
  • Toxicity : Conduct 28-day repeat-dose studies in rodents. Assess hematological, hepatic, and renal parameters .

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